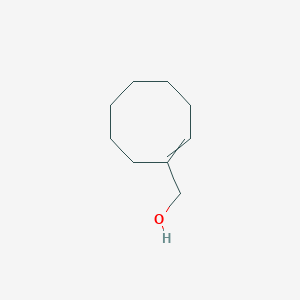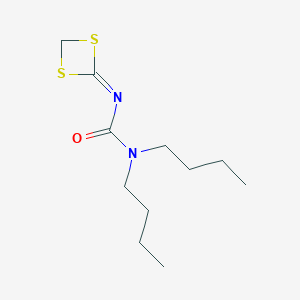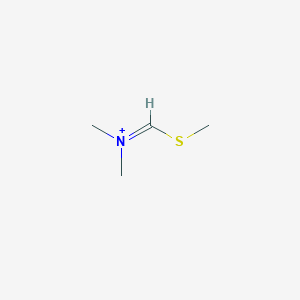
N,N-Dimethyl(methylsulfanyl)methaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl(methylsulfanyl)methaniminium is an organic compound with the molecular formula C4H10N2S It is known for its unique structure, which includes a dimethylamino group and a methylsulfanyl group attached to a methaniminium core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(methylsulfanyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methyl isothiocyanate, followed by methylation. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or ethanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(methylsulfanyl)methaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl(methylsulfanyl)methaniminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(methylsulfanyl)methaniminium involves its interaction with nucleophiles and electrophiles. The dimethylamino group can donate electron density, making the compound reactive towards electrophilic attack. The methylsulfanyl group can undergo oxidation or substitution, leading to various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: Similar in structure but lacks the sulfur atom.
N,N-Dimethylacetamide: Another similar compound without the sulfur atom.
Dimethylamine: A simpler amine without the methaniminium core.
Properties
CAS No. |
59259-49-3 |
|---|---|
Molecular Formula |
C4H10NS+ |
Molecular Weight |
104.20 g/mol |
IUPAC Name |
dimethyl(methylsulfanylmethylidene)azanium |
InChI |
InChI=1S/C4H10NS/c1-5(2)4-6-3/h4H,1-3H3/q+1 |
InChI Key |
LMCFVTKTWNEAKM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
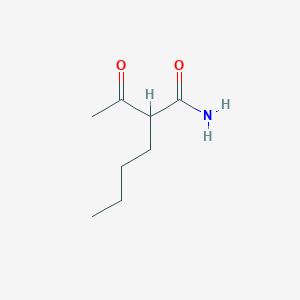

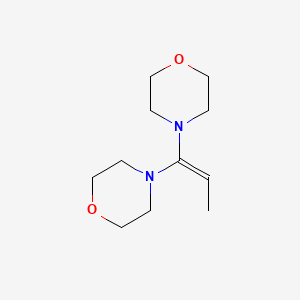
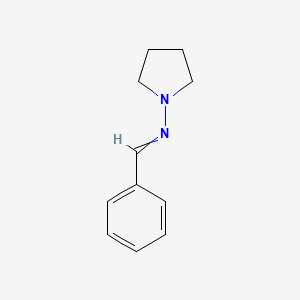


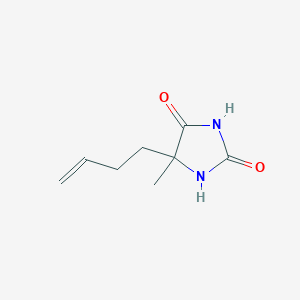
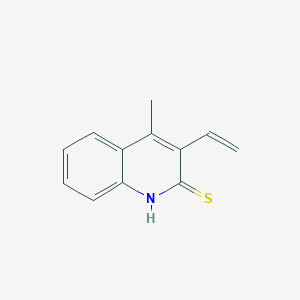
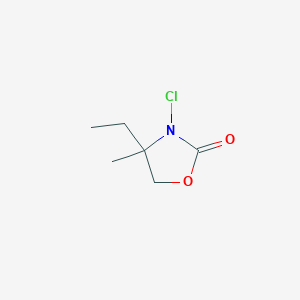
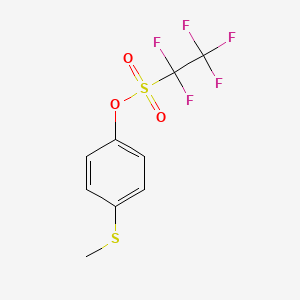
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
